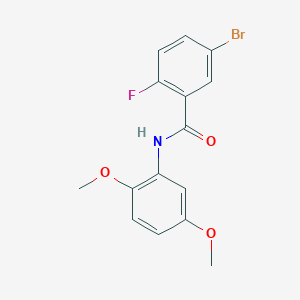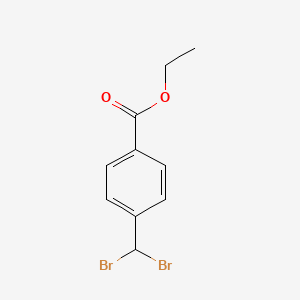
1,3,4-Tribromo-5-methoxy-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Tribromo-5-methoxy-2-methylbenzene is an organic compound with the molecular formula C8H7Br3O. It is a brominated derivative of methoxy-methylbenzene, characterized by the presence of three bromine atoms, a methoxy group, and a methyl group attached to a benzene ring . This compound is often used in organic synthesis and research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Tribromo-5-methoxy-2-methylbenzene typically involves the bromination of 5-methoxy-2-methylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratio of reactants to achieve the desired tribrominated product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and catalysts, with stringent control over reaction parameters to ensure high yield and purity of the product. The final product is purified through recrystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Tribromo-5-methoxy-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Reduction Reactions: Reducing agents like zinc (Zn) or sodium borohydride (NaBH4) are employed for reduction.
Major Products Formed
Substitution Reactions: Formation of substituted methoxy-methylbenzene derivatives.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Reduction Reactions: Formation of debrominated methoxy-methylbenzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,4-Tribromo-5-methoxy-2-methylbenzene is utilized in various scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: Investigated for its potential biological activities and as a building block for drug development.
Material Science: Employed in the development of novel materials with specific properties.
Environmental Studies: Studied for its impact on the environment and its potential use in pollution control.
Wirkmechanismus
The mechanism of action of 1,3,4-Tribromo-5-methoxy-2-methylbenzene involves its interaction with various molecular targets. The bromine atoms and methoxy group play a crucial role in its reactivity and interaction with other molecules. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tribromo-2-methoxy-4-methylbenzene: Another brominated derivative with similar chemical properties.
2,4,6-Tribromo-3-methoxytoluene: A compound with a different substitution pattern on the benzene ring.
Uniqueness
1,3,4-Tribromo-5-methoxy-2-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of three bromine atoms in specific positions on the benzene ring makes it a valuable compound for targeted chemical synthesis and research .
Eigenschaften
Molekularformel |
C8H7Br3O |
|---|---|
Molekulargewicht |
358.85 g/mol |
IUPAC-Name |
1,3,4-tribromo-5-methoxy-2-methylbenzene |
InChI |
InChI=1S/C8H7Br3O/c1-4-5(9)3-6(12-2)8(11)7(4)10/h3H,1-2H3 |
InChI-Schlüssel |
LGCVWBVLWFEGGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=C1Br)Br)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl 2,2-bis[(4-nitrophenyl)methyl]propanedioate](/img/structure/B11961056.png)



![diisopropyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11961073.png)

![benzyl N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]carbamate](/img/structure/B11961091.png)

![2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B11961099.png)





